![molecular formula C20H16N4O2S B13362071 N-{4-[(4-aminophenyl)sulfonyl]phenyl}-4-quinazolinamine](/img/structure/B13362071.png)
N-{4-[(4-aminophenyl)sulfonyl]phenyl}-4-quinazolinamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{4-[(4-aminophenyl)sulfonyl]phenyl}-4-quinazolinamine is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a quinazoline ring and a sulfonyl group attached to an aminophenyl moiety. Its molecular formula is C19H16N4O2S, and it is known for its potential in medicinal chemistry and material science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(4-aminophenyl)sulfonyl]phenyl}-4-quinazolinamine typically involves multiple steps, starting with the preparation of the quinazoline core. One common method involves the cyclization of anthranilic acid derivatives with formamide under acidic conditions to form the quinazoline ring. The sulfonylation of the aminophenyl group is achieved using sulfonyl chlorides in the presence of a base such as pyridine. The final step involves coupling the sulfonylated aminophenyl derivative with the quinazoline core using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
N-{4-[(4-aminophenyl)sulfonyl]phenyl}-4-quinazolinamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, targeting the sulfonyl group or the quinazoline ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Alkyl halides, amines, pyridine, dichloromethane.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced quinazoline derivatives, amines.
Substitution: Alkylated or aminated quinazoline derivatives.
Wissenschaftliche Forschungsanwendungen
N-{4-[(4-aminophenyl)sulfonyl]phenyl}-4-quinazolinamine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and inflammatory disorders.
Industry: Utilized in the development of advanced materials, including polymers and nanomaterials.
Wirkmechanismus
The mechanism of action of N-{4-[(4-aminophenyl)sulfonyl]phenyl}-4-quinazolinamine involves its interaction with specific molecular targets. In medicinal applications, it may act as an inhibitor of enzymes such as tyrosine kinases, interfering with signaling pathways involved in cell proliferation and survival. The sulfonyl group enhances its binding affinity to the target proteins, while the quinazoline ring provides structural stability .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Acetyl-4,4’-diaminodiphenylsulfone: Known for its use in treating leprosy and dermatitis herpetiformis.
N-{4-[(4-aminophenyl)sulfonyl]phenyl}heptanamide: Utilized in polymer chemistry and material science.
Propanamide, N-[4-[(4-aminophenyl)sulfonyl]phenyl]-: Applied in the synthesis of advanced materials.
Uniqueness
N-{4-[(4-aminophenyl)sulfonyl]phenyl}-4-quinazolinamine stands out due to its unique combination of a quinazoline ring and a sulfonyl group, which imparts distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its potential in multiple scientific fields make it a valuable compound for research and industrial applications .
Eigenschaften
Molekularformel |
C20H16N4O2S |
|---|---|
Molekulargewicht |
376.4 g/mol |
IUPAC-Name |
N-[4-(4-aminophenyl)sulfonylphenyl]quinazolin-4-amine |
InChI |
InChI=1S/C20H16N4O2S/c21-14-5-9-16(10-6-14)27(25,26)17-11-7-15(8-12-17)24-20-18-3-1-2-4-19(18)22-13-23-20/h1-13H,21H2,(H,22,23,24) |
InChI-Schlüssel |
NQALIRIOFNHYIP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=NC=N2)NC3=CC=C(C=C3)S(=O)(=O)C4=CC=C(C=C4)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-(2-Furyl)-3-[(propylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13362001.png)
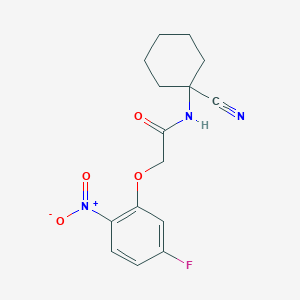
![N-(1-cyano-1,2-dimethylpropyl)-2-[(2,3,5,6-tetramethylphenyl)sulfanyl]acetamide](/img/structure/B13362009.png)
![N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-5-(pyridin-2-yl)-1H-pyrazole-3-carboxamide](/img/structure/B13362018.png)
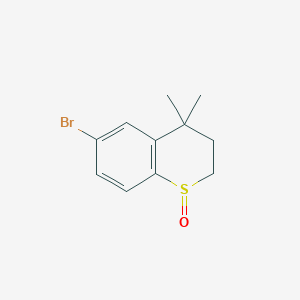
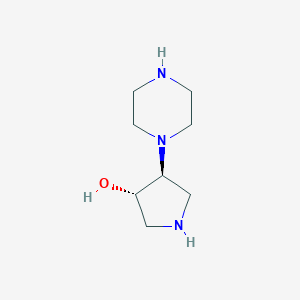
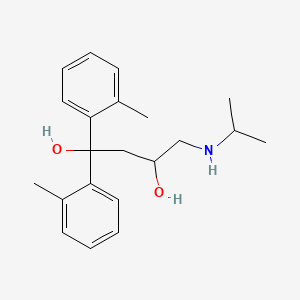
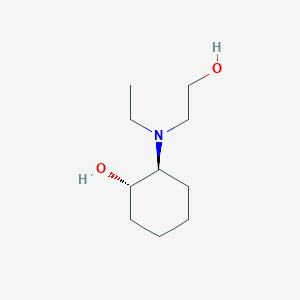

![8-[6-(3,4-Dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]quinoline](/img/structure/B13362056.png)
![[(1-Cyanocyclohexyl)(methyl)carbamoyl]methyl 6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B13362057.png)
![3-(6-Ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl)-2-methylimidazo[1,2-a]pyridine](/img/structure/B13362064.png)
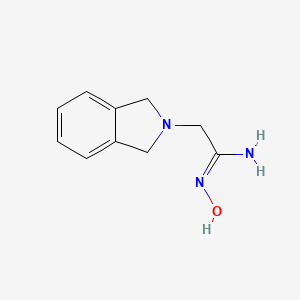
![2-((1-(2-methoxyethyl)-1H-indol-4-yl)oxy)-N-(tetrazolo[1,5-a]pyridin-7-yl)acetamide](/img/structure/B13362084.png)
